molecular formula C₁₃H₁₀INO₄ B1139827 4-(4-Acetoxy-3-iodobenzal)-2-methyl-5-oxazolone CAS No. 91719-58-3

4-(4-Acetoxy-3-iodobenzal)-2-methyl-5-oxazolone

Cat. No. B1139827
CAS RN: 91719-58-3
M. Wt: 371.13
InChI Key:
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Description

4-(4-Acetoxy-3-iodobenzal)-2-methyl-5-oxazolone (AIB) is an organic compound that is used in various scientific applications. AIB is a highly reactive compound, which makes it an ideal choice for use in organic synthesis, chemical reactions, and other laboratory experiments. AIB can be used to synthesize a variety of compounds, including pharmaceuticals, polymers, and dyes. AIB can also be used in the production of certain pharmaceuticals, such as antibiotics and anti-cancer drugs. Furthermore, AIB can be used as a catalyst in certain biochemical and physiological processes.

Scientific Research Applications

Synthesis and Structural Analysis

Evidence of Structure : The synthesis of 4-(4′-Acetoxybenzylidine)-2-methyl-5-oxazolone (Z-isomer) and its derivatives was documented, showcasing the unexpected yield of phenylpropenoic acids upon basic hydrolysis. The structural assignments were made using NMR spectroscopy and supported by X-ray crystallographic studies, affirming the Z-configuration retention throughout the synthesis process (Haasbroek, Oliver, & Carpy, 2003).

Chemical Properties and Applications

Spectrofluorimetric and Potentiometric Studies : Research into 4-(4′-acetyloxy-3′-methoxybenzylidene)-5-oxazolone derivatives revealed their fluorescence properties through spectrophotometric and potentiometric techniques. The acidity constants (pKa) of these molecules were determined in various solvents, highlighting their potential in fluorescence-based applications (Topkaya Taskiran, Ozturk Urut, Ayata, & Alp, 2017).

Novel Synthesis Method : A new method for preparing 4-acetoxy substituted 5(4H)-oxazolones was developed, which involves the direct oxidation of N-benzoyl amino-acids using hypervalent iodine. This efficient and economical method facilitates the synthesis of quaternary substituted amino acid derivatives, showcasing the compound's versatility in organic synthesis (Wen, Zhang, & Wu, 2017).

Biological Activities and Potential Applications

Antimicrobial Activities : The synthesis of new 1,2,4-triazole derivatives from various ester ethoxycarbonylhydrazones, including reactions with 4-methoxybenzaldehyde, was explored. These compounds were screened for antimicrobial activities, with some showing good to moderate effectiveness against microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Pharmacological Potential : New oxazol-5(4H)-ones with pharmacological potential were synthesized and evaluated for cytotoxicity using Artemia salina and Daphnia magna, as well as for in vitro antimicrobial activity against bacterial and fungal strains. This research highlights the compound's role as a precursor in synthesizing biologically active molecules (Rosca, 2020).

Safety and Hazards

The safety and hazards of “4-Acetoxy-3-iodobenzoic acid” and “4-ACETOXY-3’-IODOBENZOPHENONE” are not specified in the search results .

properties

IUPAC Name

[2-iodo-4-[(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO4/c1-7-15-11(13(17)18-7)6-9-3-4-12(10(14)5-9)19-8(2)16/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQDZWVIFZXAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=CC(=C(C=C2)OC(=O)C)I)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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